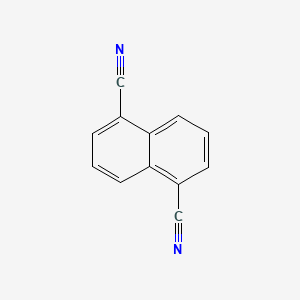
1,5-二氰基萘
概述
描述
Naphthalene-1,5-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂ It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 1 and 5 positions on the naphthalene ring
科学研究应用
Naphthalene-1,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Materials Science: The compound is utilized in the development of luminescent materials and liquid crystals.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,5-Dicyanonaphthalene in chemical reactions is complex and depends on the specific reaction conditions. For example, in the formation of new phthalocyanines, 1,5-Dicyanonaphthalene derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates .
安全和危害
未来方向
The future research directions for 1,5-Dicyanonaphthalene could involve exploring its potential applications in various fields, such as the development of new materials and pharmaceuticals. The clean and efficient one-step synthesis of naphthylamine under mild conditions could become a research direction in the future .
准备方法
Synthetic Routes and Reaction Conditions: Naphthalene-1,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,5-diamine with isoamyl nitrite in acetic acid and ethanol, followed by a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings . Another method includes the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile .
Industrial Production Methods: Industrial production of naphthalene-1,5-dicarbonitrile typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: Naphthalene-1,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form naphthalene-1,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Naphthalene-1,5-dicarboxylic acid.
Reduction: Naphthalene-1,5-diamine or other reduced derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
相似化合物的比较
Naphthalene-1,8-dicarbonitrile: Similar in structure but with cyano groups at the 1 and 8 positions.
2,3-Naphthalenedicarbonitrile: Another isomer with cyano groups at the 2 and 3 positions.
Uniqueness: Naphthalene-1,5-dicarbonitrile is unique due to the specific positioning of its cyano groups, which influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain materials and compounds that require this specific structural configuration.
属性
IUPAC Name |
naphthalene-1,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDSQRGJJHSKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466462 | |
| Record name | 1,5-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13554-71-7 | |
| Record name | 1,5-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

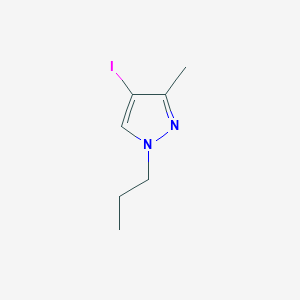
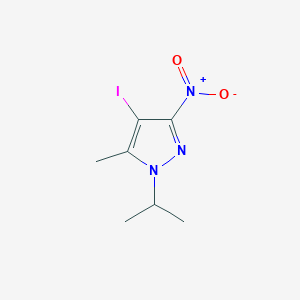
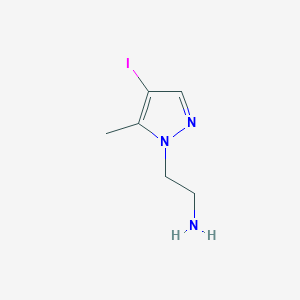
![4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047138.png)


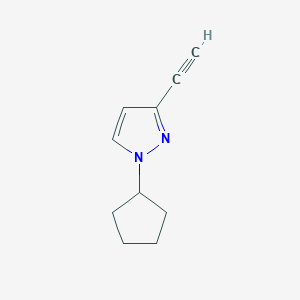
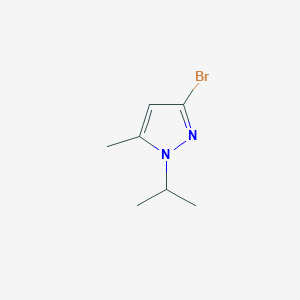
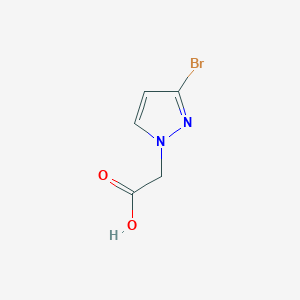
![4-(4-Fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047151.png)


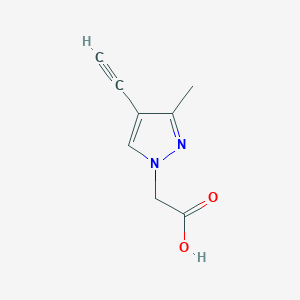
![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)
